![molecular formula C16H15ClO3 B13419564 [3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride CAS No. 54313-33-6](/img/structure/B13419564.png)
[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride: is an organic compound that belongs to the class of aromatic acetyl chlorides. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an acetyl chloride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride typically involves the reaction of [3-(Benzyloxy)-4-methoxyphenyl]acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
[3-(Benzyloxy)-4-methoxyphenyl]acetic acid+SOCl2→[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: [3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form [3-(Benzyloxy)-4-methoxyphenyl]acetic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the [3-(Benzyloxy)-4-methoxyphenyl]acetyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the generated hydrochloric acid.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl₃) are used as catalysts.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Acylated Aromatics: Formed in Friedel-Crafts acylation reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: [3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: It is used in the modification of biomolecules for studying biological processes and developing diagnostic tools.
Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the preparation of functionalized materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of [3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound transfers its acetyl group to nucleophiles, forming new covalent bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
[3-(Benzyloxy)-4-methoxyphenyl]acetic acid: The precursor to [3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride.
[4-Methoxyphenyl]acetyl chloride: Lacks the benzyloxy group, resulting in different reactivity and applications.
[3-(Benzyloxy)phenyl]acetyl chloride: Lacks the methoxy group, affecting its chemical properties and uses.
Uniqueness:
- The presence of both benzyloxy and methoxy groups in this compound imparts unique electronic and steric properties, making it a versatile reagent in organic synthesis. Its dual functional groups allow for selective reactions and the formation of complex molecules.
Properties
CAS No. |
54313-33-6 |
|---|---|
Molecular Formula |
C16H15ClO3 |
Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-(4-methoxy-3-phenylmethoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C16H15ClO3/c1-19-14-8-7-13(10-16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI Key |
WXNFTMQQDNUEKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


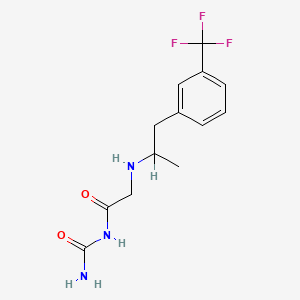
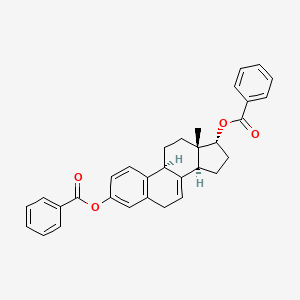
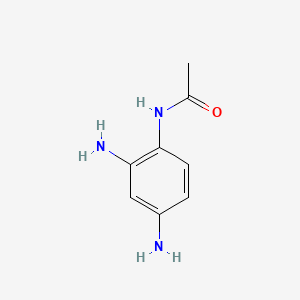
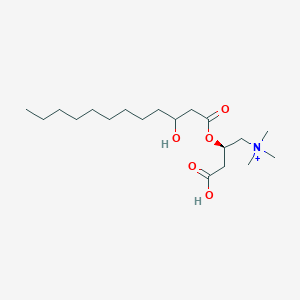

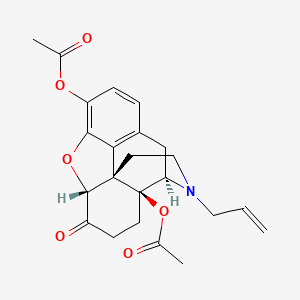

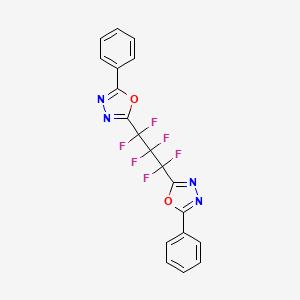
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

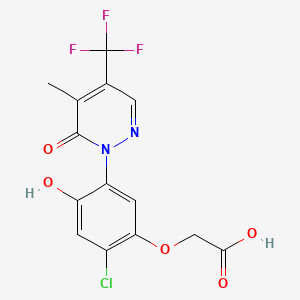
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
